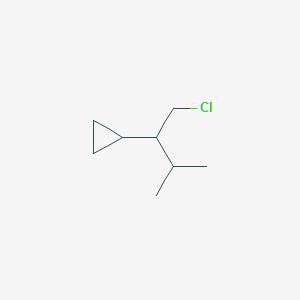
(1-Chloro-3-methylbutan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₈H₁₅Cl. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and a methyl group attached to the cyclopropane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclopropane typically involves the reaction of 3-methyl-2-butanol with thionyl chloride to form 3-methyl-2-chlorobutane. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a metal carbenoid to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
科学的研究の応用
(1-Chloro-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclopropane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
(1-Bromo-3-methylbutan-2-yl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodo-3-methylbutan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of chlorine.
(1-Chloro-2-methylbutan-2-yl)cyclopropane: Similar structure but with a different position of the methyl group.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclopropane is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC名 |
(1-chloro-3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |
InChIキー |
BBRNJMJXMRTLLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCl)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




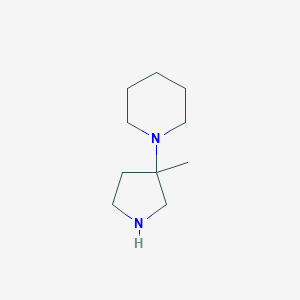
amine](/img/structure/B13199711.png)
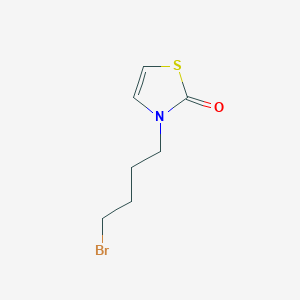
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
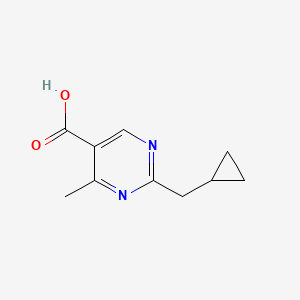

![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
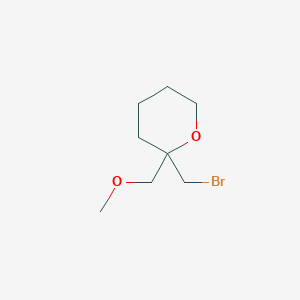

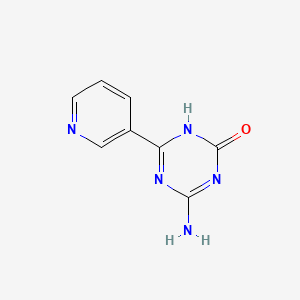

![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
